molecular formula C20H32N4O3S B123088 1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea CAS No. 143214-66-8

1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea

Cat. No.: B123088
CAS No.: 143214-66-8
M. Wt: 408.6 g/mol
InChI Key: DWUSHNAJJBZDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a sulfonyl group and two cycloheptyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Preparation of 4-Cycloheptylaminopyridine: This intermediate can be synthesized by reacting 4-chloropyridine with cycloheptylamine under suitable conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.

    Sulfonylation: The 4-Cycloheptylaminopyridine is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

    Urea Formation: The final step involves the reaction of the sulfonylated intermediate with cycloheptyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonyl and urea functionalities.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and urea groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-((4-Cyclohexylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)urea: Similar structure but with cyclohexyl groups instead of cycloheptyl groups.

    N-((4-Cyclopentylaminopyrid-3-yl)sulfonyl)-N’-(cyclopentyl)urea: Similar structure but with cyclopentyl groups instead of cycloheptyl groups.

    N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclooctyl)urea: Similar structure but with cyclooctyl groups instead of cycloheptyl groups.

Uniqueness

N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea is unique due to the presence of cycloheptyl groups, which can impart distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

143214-66-8

Molecular Formula

C20H32N4O3S

Molecular Weight

408.6 g/mol

IUPAC Name

1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea

InChI

InChI=1S/C20H32N4O3S/c25-20(23-17-11-7-3-4-8-12-17)24-28(26,27)19-15-21-14-13-18(19)22-16-9-5-1-2-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,25)

InChI Key

DWUSHNAJJBZDFT-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3

Canonical SMILES

C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3

143214-66-8

Synonyms

BM 27
BM-27
N-((4-cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.01 mol of NaOH in solution in a minimum of water is added to a solution of 2.4 g of (4-(cycloheptylamino)pyrid-3-yl)sulphonamide in 80 cm3 of a mixture of water and acetone (1/1). Stirring is effected with a bar magnet and 2.1 g of cycloheptyl isocyanate are added. Stirring is continued while monitoring the progress of the reaction by thin layer chromatography. Evaporation is carried out in vacuo and the residue is taken up in 100 cm3 of 0.2N NaOH. After filtering, the pH of the solution is adjusted to 6.5 and the resulting precipitate is suction-filtered and then dried. The N-{[4-(cycloheptylamino)pyrid-3-yl]sulphonyl}-N'-(cycloheptyl)urea so obtained may optionally be recrystallised from an aqueous alcoholic solution.
Name
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.